[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946371-88-6
Cat. No.: VC5134415
Molecular Formula: C23H21ClN4O5
Molecular Weight: 468.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946371-88-6 |
|---|---|
| Molecular Formula | C23H21ClN4O5 |
| Molecular Weight | 468.89 |
| IUPAC Name | [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C23H21ClN4O5/c1-13-20(26-27-28(13)16-10-8-15(24)9-11-16)23(29)32-12-18-14(2)33-22(25-18)17-6-5-7-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3 |
| Standard InChI Key | IHPMUTWZKBKQNI-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C |
Introduction
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule featuring both oxazole and triazole moieties. These heterocyclic rings are known for their significant biological activities and chemical reactivity. The presence of multiple aromatic rings and functional groups, such as methoxy and carboxylate, contributes to its potential biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxazole and triazole rings. The specific synthesis pathway may involve the use of click chemistry for the triazole formation, which is a common method for synthesizing triazole-containing compounds.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | C25H26N4O5 | Contains oxazole and triazole rings, methoxy groups |
| [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | C25H26N4O6 | Features p-ethoxyphenyl substitution instead of p-chlorophenyl |
| 7-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-one | Not specified | Incorporates pyrazolo structure instead of triazole |
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume